

In-Depth Technical Guide: Anticancer Agent 217 (CAS 2916406-04-5)

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Compound of Interest

Compound Name: Anticancer agent 217

Cat. No.: B12367272

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Abstract

Anticancer Agent 217, also identified as compound 35B, is a novel semi-synthetic derivative of camptothecin, a well-established class of anticancer agents. With a CAS number of 2916406-04-5, this compound demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including MCF-7 and MDA-MB-231. Its mechanism of action is predicated on the inhibition of Topoisomerase I, a critical enzyme in DNA replication and repair. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and preclinical evaluation of **Anticancer Agent 217**, intended to serve as a foundational resource for researchers in oncology and drug development.

Physicochemical Properties

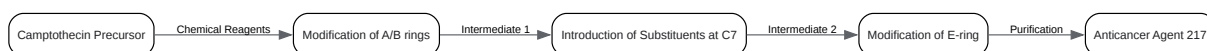
Anticancer Agent 217 is a complex heterocyclic molecule with the molecular formula $C_{23}H_{21}N_3O_6$ and a molecular weight of 435.43 g/mol. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Anticancer Agent 217**

Property	Value
CAS Number	2916406-04-5
Molecular Formula	C ₂₃ H ₂₁ N ₃ O ₆
Molecular Weight	435.43 g/mol
IUPAC Name	(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0 ² , ¹¹ .0 ⁴ , ⁹ .0 ¹⁵ , ²³ .0 ¹⁷ , ²¹]tetraacosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione
SMILES	<chem>CC[C@@]1(O)C(=O)OC[C@H]2c3c(c4ccc5c(c4n3)OCO5)N=C(C)--INVALID-LINK--c3cc2c1c(=O)n3</chem>
Appearance	Solid
Storage Temperature	-20°C

Synthesis

The synthesis of **Anticancer Agent 217** is detailed in patent WO2023030364. The process involves a multi-step chemical synthesis starting from a camptothecin precursor. A generalized workflow for the synthesis of camptothecin derivatives is outlined below.



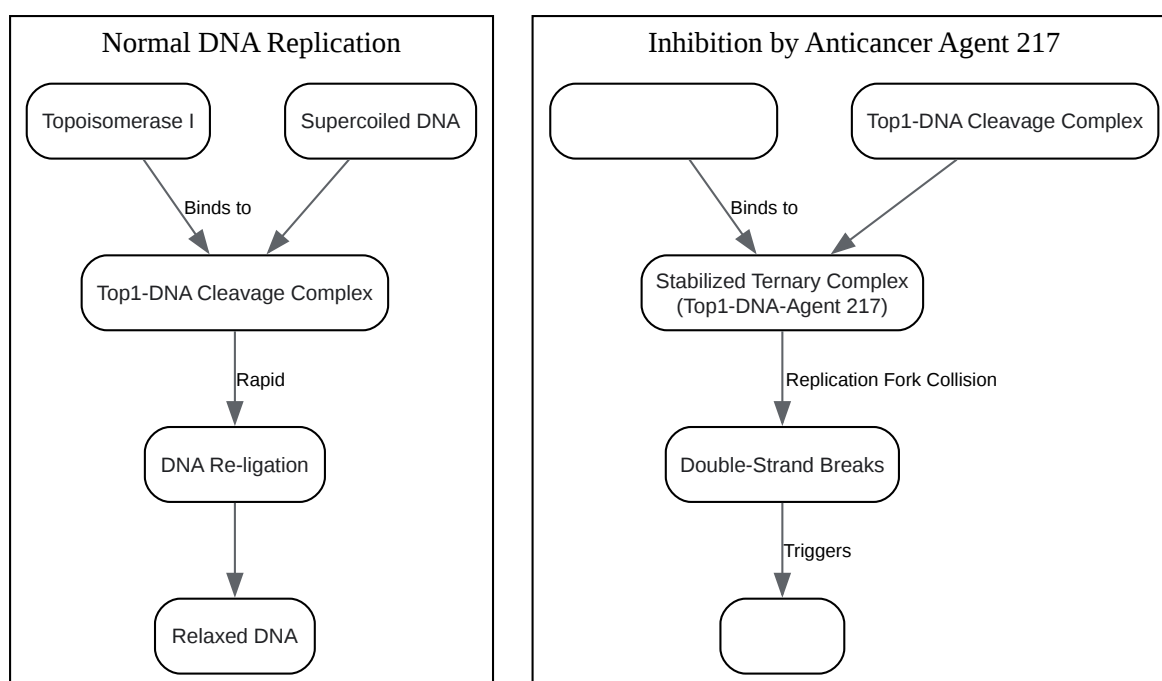
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Caption: Generalized synthetic workflow for camptothecin derivatives.

Mechanism of Action

As a camptothecin derivative, **Anticancer Agent 217** functions as a Topoisomerase I (Top1) inhibitor.^{[1][2][3]} Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoiling

during replication and transcription.[1][3] The mechanism of inhibition involves the stabilization of the covalent complex between Top1 and DNA.[1][3] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage.[1] The collision of the replication fork with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks, which ultimately triggers programmed cell death (apoptosis).[1]



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Caption: Mechanism of Topoisomerase I inhibition by **Anticancer Agent 217**.

Preclinical Data

In Vitro Cytotoxicity

Anticancer Agent 217 has demonstrated potent cytotoxic effects against human breast cancer cell lines MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC₅₀) values are

summarized in Table 2.

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 217**

Cell Line	Cancer Type	IC ₅₀ (nM)
MCF-7	Breast Adenocarcinoma	6.2
MDA-MB-231	Breast Adenocarcinoma	7.1

Data sourced from publicly available information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of **Anticancer Agent 217** was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

- **Cell Seeding:** Cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** Cells are treated with a serial dilution of **Anticancer Agent 217** (typically ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.

- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.



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Caption: Workflow for the MTT cell viability assay.

Topoisomerase I Inhibition Assay

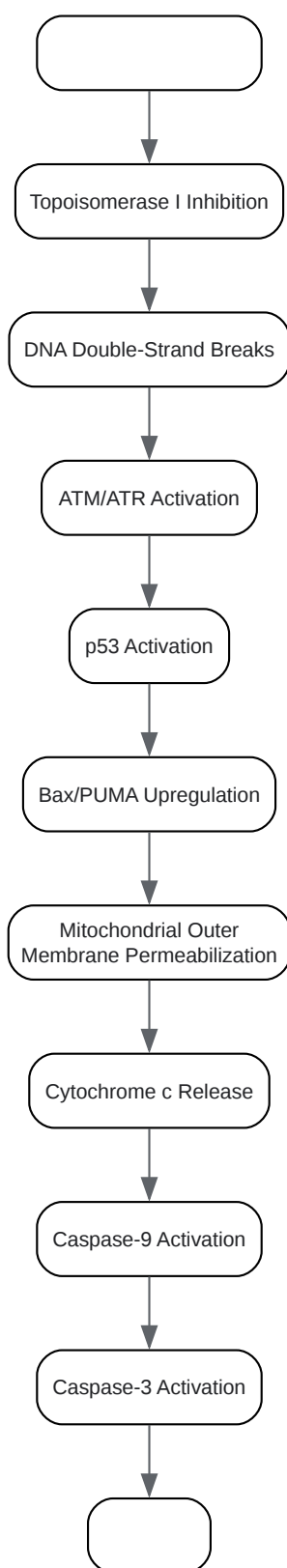
The inhibitory activity of **Anticancer Agent 217** against Topoisomerase I can be assessed using a DNA relaxation assay.

Protocol:

- **Reaction Mixture Preparation:** A reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and varying concentrations of **Anticancer Agent 217** in a suitable reaction buffer is prepared.
- **Incubation:** The reaction mixture is incubated at 37°C for 30 minutes.
- **Reaction Termination:** The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
- **Agarose Gel Electrophoresis:** The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- **Visualization:** The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
- **Analysis:** Inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the compound compared to the control.

Signaling Pathways

The induction of apoptosis by camptothecin derivatives is a complex process involving multiple signaling pathways. While specific pathways for **Anticancer Agent 217** have not been detailed in publicly available literature, the general mechanism for this class of drugs involves the activation of DNA damage response (DDR) pathways. The accumulation of double-strand breaks activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. Activation of p53 can lead to cell cycle arrest and apoptosis through the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA.



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Caption: Postulated apoptotic signaling pathway for **Anticancer Agent 217**.

Conclusion and Future Directions

Anticancer Agent 217 is a promising camptothecin derivative with potent in vitro anti-proliferative activity. Its mechanism as a Topoisomerase I inhibitor places it within a well-validated class of anticancer drugs. Further in-depth studies are warranted to fully elucidate its therapeutic potential. Future research should focus on comprehensive in vivo efficacy and toxicity studies, pharmacokinetic and pharmacodynamic profiling, and detailed investigation of its impact on specific cancer-related signaling pathways. These studies will be critical in determining the clinical translatability of this promising anticancer agent.

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